4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is an organic compound that features a unique combination of a dioxolane ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable aldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The thiazole ring can then be introduced through a cyclization reaction involving a thioamide and a halogenated compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Catalysts and solvents are chosen to minimize environmental impact and ensure the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The thiazole ring can interact with various biological receptors, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a dioxolane ring, used as a solvent and in the synthesis of other chemicals.
1,3-Thiazole: A basic thiazole ring structure, widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of both dioxolane and thiazole rings in a single molecule.
Properties
Molecular Formula |
C7H7NO3S |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S/c9-3-5-6(8-4-12-5)7-10-1-2-11-7/h3-4,7H,1-2H2 |
InChI Key |
KDLZETODBXRCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(SC=N2)C=O |
Origin of Product |
United States |
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